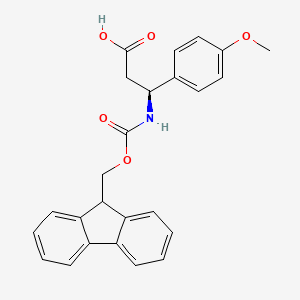

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

CAS No.: 501015-30-1

Cat. No.: VC2355282

Molecular Formula: C25H23NO5

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 501015-30-1 |

|---|---|

| Molecular Formula | C25H23NO5 |

| Molecular Weight | 417.5 g/mol |

| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)23(14-24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 |

| Standard InChI Key | GXOCWIPOYXOZAF-QHCPKHFHSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Identity and Structure

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is a chiral compound with the S configuration at its stereogenic center. It consists of several key structural components: a phenyl ring with a methoxy substituent at the para position, an amino group protected by the Fmoc group, and a carboxylic acid functional group. The compound's structure combines the essential features needed for peptide synthesis applications, including a protected amino group and a carboxylic acid for coupling reactions.

The Fmoc protecting group, which consists of a fluorene ring system connected to a methoxycarbonyl group, provides selective protection of the amino function. This protection is crucial during peptide synthesis as it prevents unwanted side reactions while allowing for controlled deprotection under mild, basic conditions. The 4-methoxyphenyl group contributes to the compound's unique physicochemical properties and reactivity profile.

Nomenclature and Identification

The compound is known by several names in scientific literature and commercial catalogs, reflecting its chemical structure and applications in peptide chemistry. The IUPAC name, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid, provides the most systematic description of its structure . Other common synonyms include Fmoc-4-methoxy-L-phenylalanine, Fmoc-O-methyl-L-tyrosine, and Fmoc-L-4-methoxyphenylalanine .

The compound has been registered under two different CAS numbers in different databases: 501015-30-1 and 77128-72-4, which may reflect slightly different interpretations of its structure or registration history . For unambiguous identification, researchers also use the InChI Key JYQODLWFOPCSCS-QHCPKHFHSA-N and PubChem CID 2762281 .

Physical and Chemical Properties

The physical and chemical properties of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid are critical for understanding its behavior in synthetic applications and biological systems. The compound exhibits properties characteristic of protected amino acids, with the additional influence of the methoxy substituent on the phenyl ring.

Key Physical and Chemical Parameters

The following table summarizes the essential physical and chemical properties of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid:

The presence of both acidic (carboxylic acid) and basic (amine) functional groups, along with the aromatic systems of the fluorene and phenyl rings, contributes to the compound's amphoteric character and solubility profile. The methoxy group adds lipophilicity while also influencing electronic distribution within the molecule, which can affect reactivity in coupling reactions.

Applications in Peptide Synthesis

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid plays a crucial role in modern peptide synthesis methodologies, particularly in solid-phase peptide synthesis (SPPS). The design of this compound specifically addresses challenges in creating complex peptides with high purity and efficiency.

Role of the Fmoc Protecting Group

The Fmoc protecting group is central to the utility of this compound in peptide synthesis. This group protects the reactive amino function during coupling reactions, preventing unwanted side reactions and ensuring directional peptide bond formation. The Fmoc group is particularly valuable in peptide synthesis because it is stable under acidic conditions but can be selectively removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF).

This orthogonal protection strategy allows for selective deprotection and sequential addition of amino acids, which is essential for controlled peptide assembly. The presence of the Fmoc group also enhances the compound's compatibility with modern automated peptide synthesizers, facilitating efficient and reproducible synthesis of complex peptides.

Synthesis of Bioactive Peptides

The compound is utilized as a building block in the synthesis of peptides with significant pharmacological activities. These peptides can interact with various biological targets, including proteins and enzymes involved in disease processes. The incorporation of the 4-methoxyphenyl moiety into peptides can confer unique properties, potentially enhancing binding affinity, stability, or cell permeability depending on the specific peptide sequence and target.

Researchers employ this Fmoc-protected amino acid derivative when precision incorporation of a methoxyphenyl group is required at specific positions in a peptide sequence. This strategic modification can significantly alter the peptide's biological activity, pharmacokinetics, or binding specificity to target proteins.

Solid-Phase Peptide Synthesis Methodology

The application of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid in solid-phase peptide synthesis follows established protocols that have been optimized for Fmoc-based chemistry. This methodology has revolutionized peptide synthesis by allowing for the efficient assembly of complex peptide sequences on a solid support.

General SPPS Protocol

The typical protocol for incorporating this compound into a growing peptide chain involves several key steps:

-

Attachment of the first amino acid to a solid support (resin)

-

Deprotection of the Fmoc group using 20-30% piperidine in DMF

-

Coupling of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid using activating agents

-

Washing to remove excess reagents

-

Repetition of deprotection and coupling cycles to extend the peptide chain

-

Final cleavage from the resin and side-chain deprotection

This methodology enables the synthesis of peptides containing the 4-methoxyphenyl moiety at precisely defined positions. The efficiency of coupling reactions involving this compound can be optimized by selecting appropriate coupling reagents and conditions based on the specific requirements of the peptide being synthesized.

Biological Activity and Research Applications

Protein-Peptide Interactions

Peptides containing the 4-methoxyphenyl moiety can interact with various protein targets, including enzymes, receptors, and structural proteins. These interactions are critical for modulating cellular signaling pathways and protein function. The methoxy substituent can participate in hydrogen bonding and hydrophobic interactions, potentially stabilizing the peptide-protein complex.

Research has shown that strategic incorporation of 4-methoxyphenyl groups into peptides can enhance binding to specific protein targets compared to unmodified peptides. This property makes (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid valuable for the development of peptide-based tools for studying protein function and for designing potential therapeutic agents.

Structure-Activity Relationship Studies

The compound is frequently used in structure-activity relationship (SAR) studies to investigate how modifications to peptide structure affect biological activity. By systematically incorporating the 4-methoxyphenyl group at different positions within a peptide sequence, researchers can map the structural requirements for optimal interaction with biological targets.

These SAR studies provide valuable insights into the molecular basis of peptide-protein interactions and guide the rational design of improved peptide ligands with enhanced affinity, selectivity, or metabolic stability. The knowledge gained from such studies contributes to our understanding of fundamental biological processes and supports the development of peptide-based therapeutics.

Synthesis and Production Methods

Several synthetic routes have been developed for preparing (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, reflecting its importance as a building block in peptide chemistry. These methods typically involve the Fmoc protection of an appropriate precursor amino acid.

Chemical Synthesis

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid typically involves several steps:

-

Preparation of 4-methoxyphenylalanine or O-methyltyrosine

-

Protection of the amino group with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

Purification of the final product

The specific synthetic route may vary depending on the starting materials and desired scale of production. Commercial availability of this compound at research-grade purity (typically 95%) facilitates its use in peptide synthesis without the need for in-house preparation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume